ethyl 2-amino-1-[2-(diethylamino)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
Description
This compound belongs to the pyrroloquinoxaline class, characterized by a fused pyrrole-quinoxaline core. The key structural features include:
- 2-Amino group: Likely critical for hydrogen bonding and molecular recognition.
- Ethyl ester at the 3-position: Modifies lipophilicity and metabolic stability.
The diethylaminoethyl side chain distinguishes it from analogues, offering unique physicochemical properties compared to alkyl or aryl substituents.
Properties
Molecular Formula |
C19H25N5O2 |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
ethyl 2-amino-1-[2-(diethylamino)ethyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate |
InChI |
InChI=1S/C19H25N5O2/c1-4-23(5-2)11-12-24-17(20)15(19(25)26-6-3)16-18(24)22-14-10-8-7-9-13(14)21-16/h7-10H,4-6,11-12,20H2,1-3H3 |
InChI Key |
MWJKQVMBDQGGAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN1C(=C(C2=NC3=CC=CC=C3N=C21)C(=O)OCC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-1-[2-(diethylamino)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate typically involves multi-step organic reactions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-1-[2-(diethylamino)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
Ethyl 2-amino-1-[2-(diethylamino)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 2-amino-1-[2-(diethylamino)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, and other proteins that play a role in various cellular processes . The compound’s structure allows it to bind to these targets and modulate their activity, leading to its observed biological effects .
Comparison with Similar Compounds
Physicochemical and Functional Insights
- Solubility: The diethylaminoethyl group in the target compound likely improves aqueous solubility compared to purely hydrophobic substituents (e.g., hexyl or aryl groups) .
- Electronic Effects : Electron-withdrawing groups (e.g., Cl in , CF₃ in ) may stabilize the molecule via resonance or inductive effects, altering reactivity or binding affinity .
- Biological Implications: Aryl-substituted analogues (e.g., 3,5-dichlorophenyl) are common in kinase inhibitors due to π-π stacking with aromatic residues . The diethylaminoethyl group may facilitate interactions with neurotransmitter receptors, suggesting CNS applications .
Analytical Data Comparison
Selected elemental analysis data from synthesized analogues:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
